Home > Products > Screening Compounds P76244 > N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide - 2309552-20-1

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3007699
CAS Number: 2309552-20-1
Molecular Formula: C16H20F3NO3S
Molecular Weight: 363.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a potent, selective B-cell lymphoma-2 (Bcl-2) protein inhibitor used for the treatment of various blood cancers. [] It undergoes extensive metabolism in humans, primarily via oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] One major metabolite is M27, formed by CYP3A4-mediated oxidation and cyclization. [] Another potential impurity identified during oxidative stress degradation is Venetoclax N-oxide (VNO). [] VNO can further undergo [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). []

Relevance: While Venetoclax itself does not share a high degree of structural similarity with N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide, it highlights the presence of a tetrahydro-2H-pyran moiety in a clinically relevant drug molecule. This suggests the potential utility of incorporating such structural features in medicinal chemistry for targeting specific biological targets. Furthermore, the presence of the nitro group in Venetoclax and its subsequent reduction metabolite M30 underscores the importance of exploring various chemical modifications on aromatic rings for tuning pharmacological properties. []

RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)

Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor developed to target RAS mutant cancers. [, ] Its development involved a hypothesis-driven approach focusing on balancing solubility and cellular activity. [] A key finding involved replacing an N-methylpyridone moiety with a tetrahydropyranyl oxy-pyridine derivative to improve solubility while maintaining potency. [] This strategy proved successful in creating a soluble, kinase-selective, and efficacious compound in a KRAS mutant xenograft model. []

873140 (4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral effects against HIV-1. [] Its mechanism of action involves blocking the binding of chemokines like MIP-1α while also inhibiting the calcium response triggered by CCR5 activation. [] Interestingly, 873140 shows a unique divergence between functional blockade and binding affinity, as it does not effectively antagonize the binding of RANTES. []

(3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic belongs to a group of selective κ-opioid receptor antagonists with long durations of action. [] This prolonged activity is attributed to their ability to activate c-Jun N-terminal kinase 1 (JNK1) in vivo. [] The correlation between long-acting antagonism and JNK1 activation suggests a potential noncompetitive mechanism for these compounds. []

Properties

CAS Number

2309552-20-1

Product Name

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C16H20F3NO3S

Molecular Weight

363.4

InChI

InChI=1S/C16H20F3NO3S/c17-16(18,19)13-3-1-2-12(10-13)14(22)20-11-15(23-7-6-21)4-8-24-9-5-15/h1-3,10,21H,4-9,11H2,(H,20,22)

InChI Key

VHRQCTNGFABNBD-UHFFFAOYSA-N

SMILES

C1CSCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.